![molecular formula C10H16O B2680032 Decahydroazulen-2-one CAS No. 103274-00-6](/img/structure/B2680032.png)
Decahydroazulen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decahydroazulen-2-one is a chemical compound with the CAS Number: 103274-00-6 . It has a molecular weight of 152.24 and its IUPAC name is octahydroazulen-2(1H)-one . It is in liquid form .
Molecular Structure Analysis
The InChI code for Decahydroazulen-2-one is1S/C10H16O/c11-10-6-8-4-2-1-3-5-9(8)7-10/h8-9H,1-7H2
. This code provides a unique identifier for the compound and can be used to generate its molecular structure. Physical And Chemical Properties Analysis
Decahydroazulen-2-one is a liquid at room temperature . It has a molecular weight of 152.24 .Scientific Research Applications
1. Click Chemistry in Drug Discovery
- Click chemistry, a method using reliable chemical transformations, is widely applied in drug discovery, including lead finding and DNA research. Decahydroazulen-2-one-related compounds like 1,2,3-triazoles play a significant role in this field. These compounds are known for their high dependability and bio-compatibility, making them valuable for linking reactions in drug development (Kolb & Sharpless, 2003).
2. Advances in DNA-Encoded Chemical Libraries (DECLs)
- DECLs are crucial in drug development, where DNA-tagged small molecules enable easy screening and identification of biomolecule binders. Decahydroazulen-2-one derivatives are potentially involved in the development of DECLs, contributing to the discovery and optimization of drug leads (Yuen & Franzini, 2017).
3. Bioisostere Applications in Medicinal Chemistry
- The 1,2,3-triazole ring, closely related to Decahydroazulen-2-one, is used as a bioisostere for designing drug analogs. It has been utilized in the synthesis of compounds with antimicrobial, antiviral, and antitumor effects (Bonandi et al., 2017).
4. Role in Pharmacophore Design
- The 1,2,3-triazole moiety, a component structurally related to Decahydroazulen-2-one, is a significant pharmacophore in drug design. It has applications ranging from combinatorial chemistry to proteomics, and DNA research, due to its ability to form stable and specific biological interactions (Agalave, Maujan & Pore, 2011).
5. Supramolecular Chemistry Applications
- Research on 1,2,3-triazoles, related to Decahydroazulen-2-one, involves diverse supramolecular interactions. These compounds are used in coordination chemistry, anion recognition, catalysis, and photochemistry, demonstrating their versatility beyond click chemistry (Schulze & Schubert, 2014).
6. Role in Polymer Chemistry
- Decahydroazulen-2-one derivatives, such as Triazabicyclodecene, are effective organocatalysts in the synthesis and polymerization of cyclic esters. They are used in the development of tailor-made polyesters due to their ability to activate esters and alcohols (Pratt et al., 2006).
Safety and Hazards
The safety information for Decahydroazulen-2-one includes several hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
The compound’s interaction with cellular components and its role in biological processes remain largely unexplored .
Biochemical Pathways
The biochemical pathways affected by Decahydroazulen-2-one are currently unknown . Understanding the pathways influenced by this compound would provide valuable insights into its downstream effects and potential therapeutic applications.
properties
IUPAC Name |
3,3a,4,5,6,7,8,8a-octahydro-1H-azulen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c11-10-6-8-4-2-1-3-5-9(8)7-10/h8-9H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCWGQDAFCFNEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CC(=O)CC2CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.